molecular formula C20H23NO4S B2856959 N-(3-(benzofuran-2-yl)propyl)-2-methoxy-4,5-dimethylbenzenesulfonamide CAS No. 2034415-84-2

N-(3-(benzofuran-2-yl)propyl)-2-methoxy-4,5-dimethylbenzenesulfonamide

Cat. No. B2856959
CAS RN: 2034415-84-2
M. Wt: 373.47
InChI Key: AIMNXRUSJRPVNS-UHFFFAOYSA-N
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Description

“N-(3-(benzofuran-2-yl)propyl)-2-methoxy-4,5-dimethylbenzenesulfonamide” is a chemical compound that is not widely documented in the literature. It is a benzofuran derivative . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .


Synthesis Analysis

The synthesis of benzofuran derivatives has been a topic of interest in recent years . A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring can be constructed by proton quantum tunneling, which has fewer side reactions and high yield .


Molecular Structure Analysis

Benzofuran compounds are heterocyclic compounds that have a benzofuran ring as a core . This is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .


Chemical Reactions Analysis

The construction of benzofuran rings has been achieved through various methods in recent years . For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves the construction of a benzofuran ring through proton quantum tunneling .

Scientific Research Applications

Photodynamic Therapy for Cancer

The synthesis and characterization of new zinc phthalocyanines substituted with benzenesulfonamide derivative groups containing Schiff base have shown remarkable potential for photodynamic therapy (PDT) applications. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are crucial for Type II mechanisms in treating cancer through PDT (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Activity

A series of novel N-(2, 6-dimethoxypyrimidin-4-yl)-4-(3-(aryl)thioureido) benzenesulfonamides were synthesized and demonstrated significant activity against Mycobacterium tuberculosis, with certain compounds showing high antimycobacterial activity. This indicates potential applications in developing treatments for tuberculosis and other bacterial infections (Ghorab et al., 2017).

Antifungal and Anti-HIV Activity

Research on novel chiral and achiral N-[1-(1,3,4-oxadiazol-2ylthio)alkyl]-4-methyl/chloro/methoxybenzenesulfonamides revealed that some synthesized compounds displayed in vitro anti-HIV and antifungal activities, suggesting their potential utility in developing treatments for HIV and fungal infections (Zareef et al., 2007).

Enzyme Inhibition for Alzheimer’s Disease

A study on the synthesis, enzyme inhibitory kinetics, and computational study of N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides revealed one compound in particular that showed acetylcholinesterase inhibitory activity comparable to Neostigmine methylsulfate. This highlights its potential as a therapeutic agent for Alzheimer’s disease, offering a new approach to manage the disease's progression (Abbasi et al., 2018).

Anticancer Agents

Novel aminothiazole-paeonol derivatives were synthesized and characterized for their anticancer effect on various cancer cell lines, showing high potential against human gastric adenocarcinoma and colorectal adenocarcinoma. This research suggests these compounds as promising lead compounds for developing anticancer agents for gastrointestinal adenocarcinoma treatment (Tsai et al., 2016).

Future Directions

Given the lack of current information, “N-(3-(benzofuran-2-yl)propyl)-2-methoxy-4,5-dimethylbenzenesulfonamide” could be a potential candidate for further scientific research due to the presence of interesting structural features. The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .

properties

IUPAC Name

N-[3-(1-benzofuran-2-yl)propyl]-2-methoxy-4,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4S/c1-14-11-19(24-3)20(12-15(14)2)26(22,23)21-10-6-8-17-13-16-7-4-5-9-18(16)25-17/h4-5,7,9,11-13,21H,6,8,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIMNXRUSJRPVNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCCCC2=CC3=CC=CC=C3O2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(benzofuran-2-yl)propyl)-2-methoxy-4,5-dimethylbenzenesulfonamide

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